molecular formula C11H14FN B3418320 1-(2-Fluorophenyl)cyclopentanamine CAS No. 1225335-98-7

1-(2-Fluorophenyl)cyclopentanamine

Cat. No. B3418320
CAS RN: 1225335-98-7
M. Wt: 179.23 g/mol
InChI Key: UPLBODKIRVCXMQ-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)cyclopentanamine” is an organic compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form and has a molecular weight of 179.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 179.24 . The compound’s InChI code is 1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 .

Scientific Research Applications

PET Tracer for NR2B Subunit-Containing NMDA Receptors

  • Application : A derivative of 1-(2-Fluorophenyl)cyclopentanamine, specifically N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, has been developed as a PET (Positron Emission Tomography) ligand for the NR2B binding site of the NMDA receptor. This application is significant in studying neurodegenerative disorders like Alzheimer's disease by assessing NMDA receptor bio-availability in vivo (Christiaans et al., 2014).

Analysis of Chemical Precursors and Decomposition Products

  • Application : The compound has been studied as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK). The research includes analysis using GC-MS and GC-Q/TOF-MS, providing insights into its fragmentation pathway and decomposition in various solvents (Luo et al., 2022).

Photostable Platinum(II) Emitters for Oxygen Sensing

  • Application : Fluorophenyl-substituted cyclometalated Platinum(II) complexes, which are related to this compound, have been utilized for monitoring molecular oxygen in real-time. These complexes exhibit enhanced photostability and sensitivity for oxygen, making them useful in various analytical and biological applications (Xing et al., 2015).

Antitumor Activity of Derivatives

  • Application : Derivatives of this compound have shown promising results as potent antitumor agents. For instance, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), a derivative, demonstrated significant antitumor activity in preclinical models, suggesting potential for development as an anticancer clinical trial candidate (Chou et al., 2010).

Synthesis of Enantiomerically Pure Compounds

  • Application : The compound has been used in the synthesis of enantiomerically pure derivatives, such as 1, 2‐diamino‐1‐(4‐fluorophenyl)propanes, which have shown promising results in antiproliferative activity against cancer cell lines. This underscores its importance in the synthesis of bioactive molecules with potential therapeutic applications (Dufrasne et al., 2002).

Safety and Hazards

“1-(2-Fluorophenyl)cyclopentanamine” is classified as a combustible solid . It does not have a flash point . The compound should be stored in a well-ventilated place and kept in a tightly closed container . It should be disposed of to an approved waste disposal plant .

properties

IUPAC Name

1-(2-fluorophenyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLBODKIRVCXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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